Structural Profiling and Synthetic Methodology of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline
Structural Profiling and Synthetic Methodology of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline
Executive Summary
In the landscape of modern drug discovery, the rational design of small-molecule screening libraries relies heavily on versatile, multi-functional scaffolds. The compound 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline (CAS: 734546-51-1) represents a highly privileged chemical entity. By integrating an aniline core, a conformationally flexible diaryl ether linkage, and a metabolically stable sulfonamide moiety, this molecule provides multiple vectors for target engagement. This whitepaper provides an in-depth technical analysis of its physicochemical properties, a self-validating synthetic methodology, and its prospective applications in high-throughput screening (HTS) campaigns.
Physicochemical Profiling & Druglikeness
The architectural design of 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline is optimized for target affinity and pharmacokinetic viability.
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Aniline Core: Acts as both a hydrogen bond donor and acceptor, frequently utilized in kinase inhibitors to anchor the molecule within the ATP-binding hinge region.
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Diaryl Ether (3-Methylphenoxy): The ether oxygen introduces a critical "kink" (approximately 120°), allowing the hydrophobic 3-methylphenyl ring to project into deep, lipophilic allosteric pockets without imposing severe entropic penalties.
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Piperidine-1-sulfonyl: Sulfonamides are classic bioisosteres for amides, offering superior hydrolytic stability and acting as a robust hydrogen bond acceptor[1]. The piperidine ring further modulates the molecule's lipophilicity and basicity[1].
To evaluate its potential as an orally bioavailable therapeutic lead, we benchmark the scaffold against [2]. The compound exhibits excellent compliance, predicting favorable absorption and permeation profiles[2].
Table 1: Physicochemical Properties and Lipinski Compliance
| Property | Calculated Value | Lipinski Criteria | Status |
| Molecular Weight | 346.45 g/mol | < 500 Da | Pass |
| CLogP (estimated) | 3.8 | < 5.0 | Pass |
| Hydrogen Bond Donors | 1 (-NH2) | ≤ 5 | Pass |
| Hydrogen Bond Acceptors | 5 (O, N, SO2) | ≤ 10 | Pass |
| Topological Polar Surface Area (TPSA) | 74.6 Ų | < 140 Ų | Pass |
| Rotatable Bonds | 4 | ≤ 10 | Pass |
Strategic Synthetic Methodology
The synthesis of this scaffold demands high regioselectivity and chemoselectivity. We propose a robust, three-step linear sequence starting from commercially available 2-chloro-5-nitrobenzenesulfonyl chloride. The sequence leverages a highly efficient Nucleophilic Aromatic Substitution (SNAr) to construct the diaryl ether linkage, a method favored for its mild conditions compared to harsh Ullmann couplings[3].
Fig 1. Three-step synthetic workflow for 2-(3-Methylphenoxy)-5-(piperidine-1-sulfonyl)aniline.
Mechanistic Rationale & Experimental Protocols
As a self-validating system, each step in this protocol includes specific analytical checkpoints to ensure structural integrity and purity before progressing.
Step 1: Sulfonamide Formation
Objective: Chemoselective reaction of the sulfonyl chloride with piperidine.
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Causality: Dichloromethane (DCM) is utilized as an aprotic solvent to dissolve the starting material without risking hydrolysis. N,N-Diisopropylethylamine (DIPEA) is selected as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of piperidine and driving the reaction to completion. The reaction is initiated at 0 °C to control the exothermic nature of sulfonylation.
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Protocol:
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Dissolve 2-chloro-5-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM (0.2 M).
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Cool the solution to 0 °C under an inert N2 atmosphere.
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Add DIPEA (2.0 eq) followed by dropwise addition of piperidine (1.1 eq).
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Warm to room temperature and stir for 2 hours.
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Quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and concentrate in vacuo.
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Validation Checkpoint: LC-MS analysis must confirm the consumption of starting material and the presence of the product mass [M+H]+ = 305.0 m/z.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
Objective: Formation of the diaryl ether linkage via displacement of the aryl chloride[3].
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Causality: The aryl chloride is highly activated toward SNAr due to the strong electron-withdrawing effects of the para-nitro group and the ortho-sulfonyl group, which stabilize the anionic Meisenheimer intermediate[3]. N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent to solvate the potassium cation, leaving the phenoxide anion highly nucleophilic.
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Protocol:
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Dissolve Intermediate 1 (1.0 eq) and m-cresol (1.2 eq) in anhydrous DMF (0.15 M).
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Add anhydrous K2CO3 (2.0 eq).
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Heat the suspension to 80 °C and stir for 12 hours.
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Cool to room temperature, dilute with water to precipitate the product, and isolate via vacuum filtration. Wash with cold water and heptane.
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Validation Checkpoint: 1H-NMR (DMSO-d6) must show the disappearance of the phenolic -OH proton (~9.5 ppm) and the integration of new aromatic protons from the 3-methylphenoxy group. LC-MS[M+H]+ = 377.1 m/z.
Step 3: Nitro Group Reduction
Objective: Chemoselective reduction of the nitro group to the primary aniline.
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Causality: Iron powder and ammonium chloride (Béchamp reduction conditions) are chosen over catalytic hydrogenation (Pd/C, H2) to prevent potential hydrogenolysis of the diaryl ether bond or poisoning of the catalyst by the sulfur atom. This mild, electron-transfer-based reduction is highly tolerant of complex functional groups.
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Protocol:
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Suspend Intermediate 2 (1.0 eq) in a 4:1 mixture of Ethanol/Water (0.1 M).
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Add Iron powder (5.0 eq) and NH4Cl (5.0 eq).
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Reflux the mixture at 85 °C for 4 hours.
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Filter the hot suspension through a pad of Celite to remove iron oxides, washing with hot ethanol.
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Concentrate the filtrate, partition between EtOAc and water, dry the organic layer, and purify via flash chromatography (Silica, Hexanes/EtOAc).
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Validation Checkpoint: 1H-NMR must reveal a new broad singlet integrating for 2H (~5.2 ppm) corresponding to the primary amine. LC-MS [M+H]+ = 347.1 m/z.
Application in Target-Directed Screening
Given the prevalence of sulfonamides and anilines in oncology, this compound is an ideal candidate for Receptor Tyrosine Kinase (RTK) screening panels. The aniline nitrogen can form critical hydrogen bonds with the kinase hinge region, while the piperidine-sulfonyl group extends into the solvent-exposed channel.
Screening Protocol: TR-FRET Kinase Assay
To evaluate target engagement, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended.
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Causality: Highly conjugated aromatic compounds often exhibit auto-fluorescence in standard biochemical assays. TR-FRET introduces a time delay between excitation and emission measurement, effectively eliminating background fluorescence and yielding high-fidelity IC50 data.
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Workflow: Incubate the recombinant kinase domain with a biotinylated substrate, ATP (at Km), and the compound (10-point dose-response, 10 µM to 0.5 nM). Following the reaction, add Europium-labeled anti-phospho antibody and Streptavidin-APC. Measure the FRET signal ratio (665 nm / 615 nm) to quantify kinase inhibition.
Fig 2. Proposed mechanism of action for the sulfonamide scaffold in kinase signaling pathways.
References
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Lipinski's rule of five - Wikipedia. Source: Wikipedia. URL:[Link]
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Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Source: Chemistry & Biodiversity (ResearchGate). URL:[Link]
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Hydroxide-Mediated SNAr Rearrangement for Synthesis of Novel Depside Derivatives Containing Diaryl Ether Skeleton as Antitumor Agents. Source: MDPI Molecules. URL:[Link]
